molecular formula C9H6BrNOS B11788284 4-Bromo-2-(thiazol-4-yl)phenol

4-Bromo-2-(thiazol-4-yl)phenol

Cat. No.: B11788284
M. Wt: 256.12 g/mol
InChI Key: SHNQKUOIEKZCHT-UHFFFAOYSA-N
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Description

Significance of Phenolic and Thiazole (B1198619) Scaffolds in Organic Synthesis and Material Science Precursors

Phenolic and thiazole scaffolds are foundational structures in the design of new molecules. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key component in a multitude of natural and synthetic compounds with a wide array of therapeutic applications. ijrpr.comrsc.org Its derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. ijrpr.combohrium.comresearchgate.net The thiazole moiety is a core feature in several clinically approved drugs, such as the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam, highlighting its importance in medicinal chemistry. rsc.orgbohrium.com The versatility of the thiazole ring allows it to bind to various enzymes and receptors, making it a privileged scaffold in drug discovery. ijrpr.com

Similarly, the phenolic group is a vital functional group known for its antioxidant properties, which are leveraged in various applications. The combination of phenolic and thiazole moieties in a single molecule has been a subject of synthetic exploration to create new compounds with enhanced properties. rsc.orgmdpi.com For instance, studies on phenolic thiazole derivatives have demonstrated their potential as effective antioxidants. rsc.org

Overview of Brominated Aromatic Systems as Versatile Synthetic Precursors

Brominated aromatic compounds are highly valued in organic synthesis, serving as versatile intermediates for creating more complex molecules. jalsnet.comscirp.org The carbon-bromine bond in an aromatic system is a reactive site that facilitates a variety of chemical transformations. scirp.org Electrophilic aromatic bromination is a fundamental method for preparing these intermediates, which are crucial in the production of pharmaceuticals, agrochemicals, pigments, and functional materials. fiveable.menih.gov

The bromine atom can be readily substituted with other functional groups through reactions like palladium-catalyzed cross-coupling, which allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov This reactivity makes bromoarenes essential building blocks for constructing a diverse range of organic compounds with desired properties. jalsnet.comnih.gov The development of regioselective bromination methods is a significant focus in synthetic chemistry, as it allows for precise control over the introduction of the bromine atom onto the aromatic ring. fiveable.menih.gov

Rationale for Comprehensive Investigation of 4-Bromo-2-(thiazol-4-yl)phenol as a Distinct Chemical Entity

The rationale for investigating this compound stems from the strategic combination of its three core structural components. The molecule merges the biologically significant thiazole ring and the reactive phenolic group with a synthetically versatile brominated aromatic system. Research into structurally related compounds provides a strong impetus for the exploration of this specific isomer. For example, various derivatives of bromophenyl-thiazoles and thiazolyl-phenols have been synthesized and evaluated for potential anticancer, antibacterial, and antifungal activities. ontosight.ainih.govresearchgate.net The investigation of this compound is driven by the hypothesis that the unique spatial arrangement of the thiazole, phenol (B47542), and bromo-substituent will result in novel chemical properties and potentially useful biological or material applications. The presence of the bromine atom offers a synthetic handle for further molecular elaboration, allowing the compound to serve as a precursor to a wider library of derivatives.

Scope and Objectives of Academic Research Endeavors Focused on this compound

Academic research focused on this compound and its analogues encompasses several key objectives. A primary goal is the development of efficient and scalable synthetic routes to access the molecule. This often involves multi-step processes, such as the Hantzsch thiazole synthesis, starting from precursors like p-bromoacetophenone. nih.govmdpi.com

Once synthesized, a thorough characterization of the compound's physicochemical properties is essential. This includes detailed structural elucidation using techniques like NMR spectroscopy and single-crystal X-ray diffraction, as seen in studies of closely related compounds. nih.govresearchgate.net

A major objective is the exploration of the compound's potential applications. Drawing from the known bioactivity of the thiazole scaffold, research endeavors often include screening for biological activities, such as antimicrobial and anticancer properties. bohrium.comnih.govresearchgate.net Furthermore, the unique electronic and structural features conferred by the combined scaffolds make it a candidate for investigation in material science, for example, in the development of fluorescent probes or new functional materials. smolecule.com

Below is a table detailing the properties of a structurally related compound, illustrating the type of data generated in such research.

Table 1: Computed Properties for the Related Compound 4-Bromo-2-(thiazol-4-yl)pyridine

Property Value
Molecular Formula C₈H₅BrN₂S
Molecular Weight 241.11 g/mol
XLogP3 2.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 239.93568 Da
Topological Polar Surface Area 54 Ų

Data sourced from PubChem for a related pyridine (B92270) analog. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ritonavir
Meloxicam
4-Bromo-2-(thiazol-4-yl)pyridine
4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol
2-Bromo-4-methyl-6-(1,3-thiazol-4-yl)phenol
4-(4-bromophenyl)thiazol-2-amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

4-bromo-2-(1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C9H6BrNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H

InChI Key

SHNQKUOIEKZCHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CSC=N2)O

Origin of Product

United States

Computational and Theoretical Investigations of 4 Bromo 2 Thiazol 4 Yl Phenol

Quantum Chemical Calculations for Conformational and Electronic Structure Elucidation of 4-Bromo-2-(thiazol-4-yl)phenol

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry and electronic properties of molecules. By approximating the electron density, DFT calculations can predict the most stable conformation (ground state) of a molecule, along with its thermodynamic properties. For a molecule like this compound, DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com

These calculations are crucial for understanding the planarity and steric interactions within the molecule. For instance, in a related compound, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, the dihedral angle between the thiazole (B1198619) and phenolic rings was found to be 23.46(10)°, indicating a non-planar structure due to steric hindrance. mui.ac.ir Similar calculations for this compound would elucidate the spatial relationship between its thiazole and bromophenol rings.

Table 1: Representative Calculated Geometric Parameters for a Phenol-Thiazole Derivative (Note: Data is illustrative and based on structurally similar compounds.)

ParameterBond/AngleCalculated Value
Bond LengthC-O (Phenol)1.35 Å
C-Br1.90 Å
C-S (Thiazole)1.75 Å
C=N (Thiazole)1.32 Å
Bond AngleC-C-O (Phenol)118°
C-S-C (Thiazole)89°
Dihedral AnglePhenol (B47542) Ring - Thiazole Ring~20-30°

Ab Initio Methods for High-Level Electronic Configuration Analysis

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a more accurate description of the electronic configuration and intermolecular interactions. These high-level calculations are particularly useful for refining the understanding of electron correlation effects, which are important for accurately predicting the molecule's properties. For this compound, ab initio calculations would offer a benchmark for the results obtained from DFT methods and provide deeper insights into its electronic structure.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction for this compound

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Analysis of HOMO-LUMO Energy Gaps and Electronic Transitions

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more prone to chemical reactions.

For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole and phenol rings, while the LUMO may be distributed over the entire molecule. The energy of these orbitals and their gap can be calculated using DFT. For example, studies on other bromo-thiazole compounds have reported HOMO-LUMO gaps in the range of 4-5 eV. mdpi.com These values are indicative of a stable molecule. The HOMO-LUMO gap is also related to the electronic absorption spectrum of the molecule; a smaller gap generally corresponds to absorption at a longer wavelength.

Table 2: Representative Frontier Molecular Orbital Energies for a Bromo-Thiazole Derivative (Note: Data is illustrative and based on structurally similar compounds.)

Molecular OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.8 eV
HOMO-LUMO Gap 4.7 eV

Fukui Functions and Identification of Electrophilic/Nucleophilic Attack Sites

Fukui functions are a tool derived from DFT that helps to identify the most reactive sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating Fukui functions, one can predict the sites that are most susceptible to electrophilic attack (where an electron is donated, related to the HOMO) and nucleophilic attack (where an electron is accepted, related to the LUMO). For this compound, this analysis would likely indicate that the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen of the phenol group, are potential sites for electrophilic interaction, while certain carbon atoms in the aromatic rings might be more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis of this compound

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP surface is color-coded to indicate different regions of charge: red areas represent regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the thiazole ring and the oxygen atom of the phenol group, making them likely sites for hydrogen bonding and other electrophilic interactions. The hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The bromine atom can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. This analysis is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other molecules, such as biological receptors or solvents. mdpi.com

Mapping Charge Distribution and Potential Interaction Domains

A foundational aspect of this research would be the mapping of the molecule's electrostatic potential (MEP). This analysis would highlight the electron-rich and electron-deficient regions across the molecular surface, which are key to predicting how the molecule will interact with other entities. It is anticipated that the nitrogen and oxygen atoms would present as electronegative (red/yellow) areas, indicating sites for electrophilic attack, while the hydrogen atoms of the hydroxyl group would be electropositive (blue), marking them as likely hydrogen bond donors.

Theoretical Modeling of Intramolecular and Intermolecular Interactions Involving this compound

Building on the charge distribution map, a detailed investigation into the non-covalent interactions that stabilize the molecule and its potential crystalline forms would be undertaken.

Characterization of Hydrogen Bonding Networks and Strength

Theoretical calculations would be essential in characterizing the potential for both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole nitrogen atom is highly probable. The strength and geometry of this bond, as well as any intermolecular hydrogen bonds that could influence crystal packing, would be a primary focus.

Analysis of Halogen Bonding and Aromatic Stacking Interactions

The presence of a bromine atom suggests the possibility of halogen bonding, a directional interaction that can play a significant role in molecular assembly. Furthermore, the two aromatic rings (phenol and thiazole) could engage in π-π stacking interactions. Computational modeling would be necessary to determine the energetic contributions and geometric preferences of these interactions.

Reaction Mechanism Studies and Transition State Analysis for Transformations of this compound

Understanding the reactivity of this compound requires a deep dive into the mechanisms of its potential chemical transformations.

Elucidation of Proposed Reaction Pathways and Intermediates

For any proposed reaction involving this compound, computational chemistry could elucidate the step-by-step pathway. This would involve identifying all transient intermediates and transition states that connect the reactants to the products, providing a detailed molecular-level picture of the transformation.

Calculation of Energy Barriers and Identification of Rate-Determining Steps

While the framework for a thorough computational investigation of this compound is clear, the specific data and detailed research findings remain to be established by the scientific community. The synthesis and subsequent computational analysis of this particular compound would be a valuable contribution to the field of medicinal and materials chemistry.

Rational Design Principles for Derivatives and Analogs of this compound Based on Computational Insights

The rational design of derivatives and analogs of this compound is a process heavily guided by computational chemistry. These in silico methods provide deep insights into how structural modifications can influence the biological activity of the molecule. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling are pivotal in predicting the therapeutic potential of new chemical entities before their synthesis, thus saving time and resources. nih.govotavachemicals.com

Computer-aided drug design (CADD) serves as a modern, fast, and economical tool to understand experimental findings at a molecular level and to propose novel, more effective molecular structures. nih.gov For thiazole derivatives, computational approaches are frequently employed to predict their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a compound's potential as a drug candidate. researchgate.net

Molecular Docking Studies

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). researchgate.net This method helps in understanding the interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For instance, in studies of compounds structurally related to this compound, molecular docking has been instrumental. A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for their antimicrobial and anticancer activities. nih.govresearchgate.net Docking studies revealed that active compounds fit well within the binding pockets of selected protein targets. nih.govresearchgate.net Similarly, docking studies on coumarinyl-pyrazolinyl substituted thiazoles, which include a 4-(4-bromophenyl)thiazol-2-yl moiety, were performed to determine their binding affinity against the tyrosinase enzyme. nih.gov One derivative, compound 7a, showed the highest binding affinity of -10.20 kcal/mol with the enzyme's active site. nih.gov

In another study, N-Benzylidene-N'-thiazol-2-yl-hydrazine derivatives were investigated as inhibitors of M. tuberculosis Leucyl-tRNA synthetase (LeuRS). otavachemicals.com The most active compound, 2,6-Dibromo-4-{[4-(4-nitro-phenyl)-thiazol-2-yl]-hydrazonomethyl}-phenol, which shares the thiazole scaffold, was found to have an IC50 of 2.27 µM. otavachemicals.com Docking simulations showed key hydrogen bonds forming between the inhibitor and the active site of the enzyme, providing a rationale for its activity and a basis for designing more potent inhibitors. otavachemicals.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models help in predicting the activity of newly designed compounds and in understanding which physicochemical properties are crucial for their biological function. For thiazole derivatives, 3D-QSAR modeling has been used to establish that the presence of thiophene (B33073) and thiazole nuclei shows promise for anticancer activity. acs.org

Analysis of structure-activity relationships (SARs) derived from these studies offers guiding principles for designing new derivatives. For example, research on 4-(4-bromophenyl)-thiazol-2-amine derivatives indicated that the presence of an electron-withdrawing group, such as the bromine atom, at the para-position of the phenyl ring attached to the thiazole was beneficial for antibacterial activity. nih.govmdpi.com The anticancer activity was also enhanced by aromatic substitution at the para position of the thiazole. nih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing new molecules with potentially similar or improved activity. The hybrid pharmacophore approach has been successfully used in the design of potent tyrosinase inhibitors based on the thiazole scaffold. nih.gov

By combining insights from these computational methods, a rational design cycle can be established. Novel derivatives of this compound can be designed in silico, their potential activity and druglikeness properties predicted, and only the most promising candidates are then selected for chemical synthesis and biological evaluation. This approach streamlines the drug discovery process, increasing the efficiency of identifying potent and selective therapeutic agents.

Research Findings on Analogs of this compound

Computational and in vitro studies on various analogs provide valuable data for guiding the design of new derivatives.

Table 1: Tyrosinase Inhibitory Activity and Binding Affinity of Coumarinyl-Pyrazolinyl Thiazole Derivatives

CompoundDescriptionIC50 (µM)Binding Affinity (kcal/mol)
7j 3-(5-(4-(benzyloxy)-3-methoxyphenyl)-1-(4-(4-bromophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one0.00458 ± 0.00022-
7a Structure with a 4-(4-bromophenyl)thiazol-2-yl moiety--10.20
Kojic Acid Standard Inhibitor16.84 ± 0.052-
Data sourced from a study on non-competitive inhibitors of mushroom tyrosinase. nih.gov

Table 2: Inhibitory Activity of N-Benzylidene-N'-thiazol-2-yl-hydrazine Derivatives against M. tuberculosis LeuRS

CompoundR1R2R3IC50 (µM)
1 4-BrPhH2-MeO-4-OH-6-NO2-Ph6.0
7 4-NO2PhH3,5-dBr-4-OH-Ph2.27
9 4-ClPhH3-Br-4-OH-5-MeO-Ph4.54
11 3-NO2PhH3-MeO-4-OH-Ph15.90
24 CH3CO2Et3-MeO-4-OH-Ph11.40
Data from a study on the development of anti-tuberculosis agents. otavachemicals.com The compound of interest, 4-{[4-(4-Bromo-phenyl)-thiazol-2-yl]hydrazonomethyl}-2-methoxy-6-nitro-phenol, is denoted as compound 1.

Chemical Reactivity and Derivatization Chemistry of 4 Bromo 2 Thiazol 4 Yl Phenol

Functionalization Strategies at the Bromo-Moiety of 4-Bromo-2-(thiazol-4-yl)phenol

The bromine atom on the phenyl ring serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, making it a prime site for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide. These reactions allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

Suzuki Reaction : The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures or attaching alkyl or vinyl groups. mdpi.com The reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comhpu2.edu.vn For a substrate like this compound, the reaction would proceed by reacting it with an appropriate boronic acid. The synthesis of various 5-substituted thiazoles and 2-arylbenzothiazoles has been successfully achieved using Suzuki coupling, demonstrating the compatibility of this reaction with thiazole-containing aryl bromides. rsc.orgnih.gov

Sonogashira Reaction : To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgnih.gov Modern protocols often allow for copper-free conditions, which can be advantageous for simplifying purification. acs.orgnih.govresearchgate.net The reaction is generally tolerant of various functional groups and can be carried out under mild conditions. nih.gov

Heck Reaction : The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new, more complex olefin. beilstein-journals.org This palladium-catalyzed process typically involves reacting the aryl bromide with an alkene in the presence of a base. beilstein-journals.orgsioc-journal.cn The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. beilstein-journals.orgresearchgate.net

Negishi Reaction : The Negishi coupling offers another robust method for C-C bond formation by reacting the aryl bromide with an organozinc reagent. organic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple a wide range of alkyl and aryl zinc reagents, including those derived from less reactive chlorides and bromides. organic-chemistry.orgresearchgate.net The use of specialized palladium-N-heterocyclic carbene (NHC) complexes can lead to extremely high catalytic activity even at low catalyst loadings and mild temperatures. organic-chemistry.org

Table 1: Typical Conditions for C-C Cross-Coupling Reactions on Aryl Bromides

Reaction Coupling Partner Catalyst (Typical) Ligand (Example) Base (Example) Solvent (Example)
Suzuki R-B(OH)₂ Pd(OAc)₂, Pd(dppf)Cl₂ PPh₃, dppf K₂CO₃, Cs₂CO₃ Toluene (B28343), DME, Water mdpi.comrsc.org
Sonogashira R-C≡CH Pd(PPh₃)₂Cl₂ / CuI PPh₃ Et₃N, Piperidine THF, DMF acs.orgnih.gov
Heck Alkene (e.g., Styrene) Pd(OAc)₂ PPh₃, P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile beilstein-journals.orgsioc-journal.cn
Negishi R-ZnX Pd(dba)₂, PdCl₂(dppf) dppf, P(t-Bu)₃ (None required) THF, Dioxane organic-chemistry.orgresearchgate.net

Beyond C-C bonds, the bromo-substituent is a gateway to forming C-N and C-O bonds, which are crucial in many biologically active molecules.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl bromides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. organic-chemistry.orgacsgcipr.org The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields, particularly with challenging substrates. libretexts.orgresearchgate.net This reaction is a significant improvement over older methods, offering milder conditions and broader substrate scope. wikipedia.orgacsgcipr.org

Ullmann Etherification : The Ullmann condensation is a classic copper-catalyzed reaction for forming diaryl ethers by coupling an aryl halide with a phenol (B47542). organic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures), modern advancements have led to the development of ligated copper catalyst systems that proceed under much milder conditions. nih.govmdpi.com This reaction can be used to couple this compound with another phenol or, alternatively, to couple a different aryl halide to the phenolic hydroxyl of the title compound. nih.gov Palladium-catalyzed variations similar to the Buchwald-Hartwig amination have also been developed for C-O bond formation. wikipedia.org

Table 2: Typical Conditions for C-Heteroatom Cross-Coupling Reactions

Reaction Coupling Partner Catalyst (Typical) Ligand (Example) Base (Example) Solvent (Example)
Buchwald-Hartwig R¹R²NH Pd(OAc)₂, Pd₂(dba)₃ BINAP, XPhos NaOt-Bu, Cs₂CO₃ Toluene, Dioxane wikipedia.orglibretexts.org
Ullmann Etherification Ar-OH CuI, CuO Phenanthroline, TMEDA K₂CO₃, Cs₂CO₃ DMF, DMSO nih.govmdpi.com

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. The this compound scaffold is not strongly activated in this manner, making direct SNAr challenging under standard conditions. acsgcipr.org However, SNAr on unactivated halophenols can sometimes be achieved under specific, often forcing, conditions or through alternative mechanisms. osti.gov Recent research has explored strategies such as homolysis-enabled electronic activation, where the phenol is converted to a phenoxyl radical, which acts as a powerful electron-withdrawing group to facilitate the substitution. osti.gov Such advanced methods could potentially enable the displacement of the bromide with various nucleophiles. biorxiv.org

Reactions Involving the Phenolic Hydroxyl Group of this compound

The phenolic -OH group is another key site for functionalization, primarily through reactions targeting the acidic proton and the nucleophilic oxygen atom.

O-Alkylation : The conversion of the phenol to an ether is typically accomplished via the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then displaces a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.

O-Acylation : Esterification of the phenolic hydroxyl group can be readily achieved by reaction with an acylating agent such as an acyl chloride or an acid anhydride. rsc.orgnih.govmdpi.com These reactions are often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. researchgate.net This transformation is useful for installing a protecting group or for modulating the electronic and physical properties of the molecule. mdpi.com

The spatial arrangement of the phenolic hydroxyl group and the nitrogen atom of the thiazole (B1198619) ring in this compound is of significant interest in coordination chemistry. Crystal structure analysis of closely related compounds, such as 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, reveals the presence of a strong intramolecular O-H···N hydrogen bond. nih.govresearchgate.net This hydrogen bond forms a stable, planar, six-membered pseudo-ring. nih.gov

This pre-organization suggests that upon deprotonation of the phenolic hydroxyl, the resulting phenoxide and the thiazole nitrogen can act as a potent bidentate, N,O-chelating ligand. Such ligands are valuable in coordination chemistry for stabilizing a wide variety of metal ions. The resulting metal complexes can have interesting catalytic, photophysical, or biological properties. The "hard" phenoxide oxygen and "borderline" thiazole nitrogen donor set would be suitable for coordinating with a range of transition metals (e.g., Cu(II), Ni(II), Pd(II), Zn(II)) and lanthanides.

Derivatization Strategies for Solubility Modification or Solid-Phase Attachment

The modification of physicochemical properties, such as solubility, and the immobilization of the molecule onto a solid support are critical steps for various applications, including high-throughput screening and the development of targeted molecular probes. The phenolic hydroxyl group in this compound is the primary handle for such derivatization.

Strategies for modifying solubility often involve the introduction of polar or ionizable functional groups. This can be achieved through etherification or esterification of the phenolic hydroxyl. For instance, reaction with alkyl halides bearing terminal carboxylic acids, sulfonic acids, or polyethylene (B3416737) glycol (PEG) chains under basic conditions can significantly enhance aqueous solubility.

For solid-phase attachment, the phenolic oxygen can act as a nucleophile to displace a leaving group on a resin-bound linker. umich.edu A common strategy involves linking the molecule via an ester or ether bond to a solid support like Wang resin or Rink amide resin. umich.edumdpi.com The choice of linker is crucial as it dictates the cleavage conditions required to release the molecule from the support after synthesis. Acid-labile linkers are frequently employed for this purpose. mdpi.com

Below is a table summarizing potential derivatization strategies at the phenolic hydroxyl group.

Strategy Reagent Example Purpose Resulting Linkage
Etherification2-(2-Methoxyethoxy)ethyl tosylateIncrease hydrophilicityPolyether
EsterificationSuccinic anhydride, then couplingIntroduce carboxyl handleEster
Solid-Phase AttachmentWang resin with coupling agent (e.g., DIC)Immobilization for synthesisBenzyl ether (acid-labile)
Ionizable Group Intro.3-Bromopropanoic acidpH-dependent solubilityCarboxymethyl ether

This table is generated based on established chemical principles for the derivatization of phenols.

Transformations Targeting the Thiazole Ring System of this compound

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, which imparts a unique electronic character. wikipedia.org Its reactivity is distinct from that of the appended bromophenol ring, allowing for selective transformations.

The thiazole ring is generally considered electron-deficient, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. udayton.edu Computational studies and experimental evidence indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.orgpharmaguideline.comresearchgate.net The C4 position is already substituted, leaving C5 as the most probable location for reactions like halogenation, nitration, or sulfonation.

However, the presence of the electron-withdrawing bromophenol substituent at C4 may further deactivate the ring, potentially requiring harsh reaction conditions or the use of activating groups to achieve substitution. udayton.edupharmaguideline.com For example, direct bromination of the thiazole ring would likely require a potent brominating agent.

Table of Expected Regioselectivity in Electrophilic Aromatic Substitution

Reaction Typical Reagent Expected Position of Substitution
BrominationN-Bromosuccinimide (NBS)C5
NitrationHNO₃/H₂SO₄C5
SulfonationFuming H₂SO₄C5

This table outlines the predicted outcomes based on the known reactivity patterns of the thiazole ring system. pharmaguideline.comresearchgate.net

The electronic nature of the thiazole ring makes the C2 position the most electrophilic and susceptible to nucleophilic attack. pharmaguideline.comresearchgate.net This reactivity is often exploited after deprotonation at C2 by a strong base to form a potent nucleophile. wikipedia.orgslideshare.net

Under certain conditions, thiazole rings can undergo nucleophilic ring-opening reactions. Attack by strong nucleophiles can lead to cleavage of the C-S or N-S bonds, particularly in quaternized thiazolium salts. cdnsciencepub.com These ring-opening pathways can be synthetically useful, leading to the formation of acyclic thioamides or other functionalized structures. researchgate.net Rearrangement reactions of thiazole derivatives, though less common, can be prompted by thermal or photochemical stimuli, leading to isomeric structures.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. researchgate.netwikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org

In this compound, there are two potential sites for lithiation:

Thiazole C2-Position : The C2 proton of a thiazole ring is inherently acidic and can be readily removed by strong bases like n-butyllithium (n-BuLi), even at low temperatures. wikipedia.orgslideshare.net The resulting 2-lithiothiazole is a versatile intermediate that can react with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂).

Phenol C3-Position : The phenolic hydroxyl group can act as a DMG, directing lithiation to the ortho C3 position on the phenol ring. wikipedia.org

Competition between these two sites would depend on reaction conditions such as the base used, temperature, and additives. The high acidity of the thiazole C2-H proton suggests that lithiation at this position is likely to be kinetically favored. wikipedia.org

Exploratory Reactions and Novel Transformations of this compound

Beyond the more common derivatization strategies, the unique combination of functional groups in this compound opens the door to more exploratory and novel chemical transformations.

The thiazole ring in this compound is a potential participant in cycloaddition reactions. Thiazoles can undergo Diels-Alder reactions with alkynes at high temperatures, which, after extrusion of sulfur, can lead to the formation of pyridine derivatives. wikipedia.org More specialized cycloadditions, such as the [3+2] cycloaddition of thiazolium azomethine ylides with alkynes, can be envisioned to construct fused pyrrolo[2,1-b]thiazole systems. acs.orgacs.org While the phenolic ring is generally less prone to participating directly in pericyclic reactions, its electronic influence on the thiazole ring could modulate its reactivity in such transformations.

Potential Cycloaddition Reactions:

Reaction Type Reactant Proposed Conditions Potential Product Scaffold
[4+2] Cycloaddition (Diels-Alder)Alkyne (e.g., DMAD)High temperatureSubstituted Pyridine
[3+2] Dipolar Cycloaddition(After N-alkylation and deprotonation to form ylide) AlkyneBase, suitable solventPyrrolo[2,1-b]thiazole
[2+2] CycloadditionElectron-deficient alkenePhotochemical conditionsCyclobutane-fused thiazole

The presence of a bromine atom and a phenol moiety makes this compound a candidate for radical-mediated transformations. The carbon-bromine bond can be homolytically cleaved under radical conditions to generate an aryl radical. This radical could then participate in various reactions, such as hydrogen atom abstraction or addition to a π-system. Phenols are also known to be effective radical scavengers, readily donating the hydrogen atom of the hydroxyl group to form a stable phenoxyl radical. ump.edu.my

Electron transfer processes are also a key aspect of phenol chemistry. One-electron oxidation of the phenol can lead to a radical cation, which can then undergo further reactions. nih.govnih.gov The presence of the thiazole ring and the bromine atom will influence the redox potential of the phenol and the stability of the resulting radical species. Concerted proton-electron transfer (CPET) is a plausible mechanism for the oxidation of this molecule, where the electron is removed from the phenol and the proton is transferred to a suitable base in a single step. nih.govdtu.dk The nitrogen atom of the thiazole ring could potentially act as an intramolecular proton acceptor in such a process.

Potential Radical and Electron Transfer Reactions:

Reaction Type Initiation/Reagent Key Intermediate Potential Outcome
Radical DebrominationRadical initiator (e.g., AIBN), H-donorAryl radical2-(Thiazol-4-yl)phenol (B8737430)
Phenoxyl Radical FormationOxidizing agent or radical speciesPhenoxyl radicalDimerization or trapping by other radicals
One-Electron OxidationElectrochemical or chemical oxidantPhenol radical cationFurther reaction or deprotonation
Concerted Proton-Electron TransferOxidant and basePhenoxyl radical and protonated baseControlled oxidation and functionalization

Advanced Applications of 4 Bromo 2 Thiazol 4 Yl Phenol in Chemical Research Strictly Excluding Biological, Clinical, or Direct Material Property Discussion

4-Bromo-2-(thiazol-4-yl)phenol as a Precursor for Complex Organic Scaffolds

The reactivity of the aryl bromide, the directing effects of the hydroxyl group, and the coordination capabilities of the thiazole (B1198619) nitrogen collectively position this compound as a potent starting material for the synthesis of intricate organic structures. Its utility spans the creation of polycyclic systems, macrocycles, and highly branched polymeric frameworks.

Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocyclic Architectures

The aryl bromide functionality of this compound is a key handle for engaging in cross-coupling reactions, which are fundamental to the construction of polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic systems. Reactions such as Suzuki, Stille, and Heck couplings allow for the formation of new carbon-carbon bonds, enabling the extension of the aromatic system. For instance, a Suzuki coupling with an arylboronic acid could introduce a new aromatic ring, which could then undergo intramolecular cyclization to form a larger, fused polycyclic structure.

Furthermore, the thiazole ring itself can be a participant in cycloaddition reactions or can be further functionalized to build more elaborate heterocyclic architectures. The interplay between the phenol (B47542), bromine, and thiazole moieties allows for a stepwise and controlled construction of complex molecular frameworks that are of interest in materials science and organic electronics research.

Table 1: Potential Cross-Coupling Reactions for the Elaboration of this compound

Reaction Type Coupling Partner Catalyst/Conditions Potential Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseBiaryl or polyaryl system
Stille CouplingOrganostannanePdCl₂(PPh₃)₂, CuIFused aromatic rings
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃, baseStilbene derivatives
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAryl-alkyne adducts

Construction of Macrocyclic Structures and Cage Compounds

The difunctional nature of this compound, with reactive sites at the bromine and phenolic hydroxyl group, makes it an attractive building block for the synthesis of macrocycles and cage compounds. The phenol can be readily converted to an ether or an ester, providing a flexible linker, while the aryl bromide can undergo coupling reactions to connect multiple units.

For example, a Williamson ether synthesis using a long-chain dihalide could link two molecules of this compound through their phenolic oxygens. Subsequent intramolecular coupling of the terminal aryl bromides could then close the ring to form a macrocycle. The thiazole unit within the macrocyclic framework can introduce specific conformational constraints and potential metal coordination sites. The synthesis of cage compounds can be envisioned through the use of trifunctional linking units that can react with the bromine, phenol, and potentially an activated position on the thiazole ring.

Building Blocks for Dendrimers and Hyperbranched Polymer Frameworks

The AB₂-type functionality inherent in this compound (where 'A' is the phenolic hydroxyl and 'B' are the reactive sites of the aryl bromide and the thiazole ring) allows it to serve as a monomer in the synthesis of dendrimers and hyperbranched polymers. nih.govthno.org The hydroxyl group can act as a nucleophilic site for ether or ester linkages, while the aryl bromide can undergo palladium-catalyzed coupling reactions to form new branches.

A divergent synthetic approach could involve the reaction of the phenol with a multifunctional core, followed by the activation of the aryl bromide for subsequent branching reactions. Conversely, in a convergent approach, wedges (dendrons) could be synthesized from this compound and then attached to a central core. The resulting dendritic structures would possess a high density of thiazole and phenol functionalities at their periphery, which could be further modified for specific applications.

Contributions of this compound to Supramolecular Chemistry and Self-Assembly Research

The non-covalent interactions involving the functional groups of this compound are central to its role in supramolecular chemistry. The hydrogen-bonding capability of the phenol, the coordinating nature of the thiazole nitrogen, and the potential for halogen bonding with the bromine atom all contribute to its ability to form well-defined self-assembled structures and participate in molecular recognition events.

Design Principles for Non-Covalent Interactions and Molecular Recognition

The hydroxyl group of this compound is a classic hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of intramolecular hydrogen bonds, which influence the planarity and conformation of the molecule. nih.govnih.gov Intermolecularly, these hydrogen bonds can direct the self-assembly of the molecules into tapes, sheets, or other ordered structures in the solid state.

The bromine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis bases, which can be another tool for controlling the self-assembly process. Furthermore, the aromatic rings can engage in π-π stacking interactions, further stabilizing the supramolecular assemblies. The combination of these interactions allows for the rational design of molecular crystals with specific packing motifs.

Table 2: Non-Covalent Interactions Involving this compound

Functional Group Type of Interaction Potential Partner Effect on Supramolecular Structure
Phenolic -OHHydrogen Bonding (Donor)Thiazole N, Carbonyl O, etc.Directs assembly into chains, sheets
Thiazole NHydrogen Bonding (Acceptor), Metal CoordinationPhenolic -OH, other H-bond donors, metal ionsInfluences conformation, links molecules
Aryl BromineHalogen BondingLewis bases (e.g., N, O atoms)Provides directional control in crystal engineering
Aromatic Ringsπ-π StackingOther aromatic systemsStabilizes stacked assemblies

Exploration of Host-Guest Chemistry and Molecular Trapping

The structural features of this compound and its self-assembled structures can be exploited in host-guest chemistry. mdpi.comwikipedia.org Macrocycles or cage compounds derived from this molecule, as discussed in section 5.1.2, can possess cavities of specific sizes and shapes, allowing them to encapsulate smaller guest molecules. The thiazole and phenol groups lining the interior of such a cavity can provide specific recognition sites for the guest through hydrogen bonding or other non-covalent interactions.

Even in the solid state, the crystal lattice of this compound or its derivatives may contain voids or channels that can accommodate solvent molecules or other small guests, forming inclusion compounds. The specific nature of the non-covalent interactions that dictate the crystal packing will determine the size and shape of these cavities and thus the selectivity for guest inclusion. The study of these host-guest systems provides fundamental insights into the principles of molecular recognition and can be a basis for the development of new separation and sensing technologies.

Formation of Co-crystals, Metal-Organic Framework Precursors, and Covalent-Organic Frameworks

The molecular structure of this compound, featuring a hydrogen bond donor (phenolic hydroxyl group), hydrogen bond acceptors (thiazole nitrogen and phenolic oxygen), and a halogen atom capable of halogen bonding, makes it a promising candidate for the construction of supramolecular assemblies such as co-crystals. The propensity of phenols to form robust hydrogen bonds is a cornerstone of crystal engineering. The hydroxyl group can act as a donor to suitable acceptors, while the oxygen atom can accept a hydrogen bond. In the case of this compound, the nitrogen atom of the thiazole ring presents a primary hydrogen bond acceptor site.

In the context of Metal-Organic Frameworks (MOFs), this compound can be envisioned as a versatile ligand. The nitrogen atom of the thiazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. Thiazole and its derivatives are known to coordinate with a variety of transition metals, acting as monodentate or bridging ligands to form extended network structures. acs.orgmdpi.com The phenolic hydroxyl group can also be deprotonated to form a phenolate, which can then coordinate to metal centers. This dual functionality allows for the possibility of forming complex, multidimensional MOFs. The bromo substituent can further influence the framework's properties through steric effects or by participating in secondary interactions.

Covalent-Organic Frameworks (COFs) are another class of porous crystalline polymers where this compound could serve as a valuable building block. The bromo- and hydroxyl- functionalities on the phenyl ring open avenues for various covalent bond-forming reactions. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The phenolic hydroxyl group can undergo etherification or esterification reactions. Furthermore, thiazole-linked COFs have been synthesized through multicomponent reactions, highlighting the utility of the thiazole moiety in constructing stable, porous frameworks. rsc.orgarizona.edu The rigidity of the thiazole-phenol linkage would contribute to the formation of a well-defined, porous structure.

Supramolecular AssemblyPotential Role of this compoundKey Intermolecular Interactions
Co-crystals Co-formerHydrogen bonding (O-H···N, O-H···O), Halogen bonding (C-Br···O/N)
Metal-Organic Frameworks (MOFs) LigandCoordination bonds (N-metal, O-metal after deprotonation)
Covalent-Organic Frameworks (COFs) Monomer/Building BlockCovalent bonds (e.g., via Suzuki coupling of C-Br, etherification of O-H)

Role of this compound in the Development of Advanced Materials Precursors

The unique electronic and structural features of this compound position it as a promising precursor for a variety of advanced materials. Its utility stems from the combination of a reactive bromo-functionalized aromatic ring and an electron-rich thiazole heterocycle.

The presence of a bromine atom on the phenol ring makes this compound an ideal monomer for cross-coupling polymerization reactions. Techniques such as Suzuki-Miyaura and Stille coupling are powerful methods for the synthesis of conjugated polymers. researchgate.netresearchgate.net In a typical Suzuki polymerization, the bromine atom would react with a boronic acid or ester functionalized monomer in the presence of a palladium catalyst. This would allow for the incorporation of the thiazole-phenol unit into the main chain of a conjugated polymer.

Thiazole-containing polymers are of significant interest for electronic applications due to the electron-accepting nature of the thiazole ring, which can influence the electronic properties of the resulting polymer. researchgate.netacs.org The inclusion of the phenol group could further modulate these properties and potentially introduce sites for post-polymerization modification.

Table of Potential Polymerization Reactions

Polymerization Method Reactive Site on Monomer Potential Co-monomer Resulting Polymer Type
Suzuki-Miyaura Coupling C-Br Aryl diboronic acid/ester Poly(phenylene-thiazole) derivative
Stille Coupling C-Br Organotin reagent Conjugated polymer
Heck Coupling C-Br Alkene Poly(phenylene vinylene) derivative

In the architecture of organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the precise arrangement of molecular components is crucial. The thiazole moiety is a known building block in organic semiconductors due to its electron-deficient nature and rigid, planar structure which can facilitate intermolecular charge transport. researchgate.netmdpi.com The this compound scaffold can be structurally integrated into larger conjugated systems that form the active layers of these devices.

For instance, the molecule could be chemically modified to include terminal groups suitable for attachment to other components or for self-assembly on electrode surfaces. The bromo group can be converted to other functional groups, such as boronic esters or alkynes, which are commonly used for building up complex organic electronic materials. The phenol group offers a site for attaching solubilizing side chains, which are often necessary for the solution-based processing of these materials.

The rigid, rod-like character of the 2-(thiazol-4-yl)phenol (B8737430) core suggests its potential as a component in the design of liquid crystalline materials. The combination of an aromatic ring and a heterocyclic system can lead to the anisotropic molecular shapes required for the formation of mesophases. The bromo and hydroxyl groups provide opportunities for further functionalization, such as the attachment of long alkyl chains, which are essential for inducing liquid crystalline behavior.

Furthermore, the thiazole and phenol moieties can participate in the formation of self-assembled monolayers (SAMs) on various substrates. The nitrogen and sulfur atoms of the thiazole ring can interact with metal surfaces, leading to ordered molecular arrangements. The phenolic hydroxyl group can form hydrogen bonds with suitable surfaces or with adjacent molecules, contributing to the stability and order of the monolayer.

Design of Chemosensors and Probes Utilizing this compound Scaffolding

The inherent electronic properties and the presence of specific functional groups in this compound make its scaffold an attractive platform for the development of chemosensors and chemical probes.

The design of a chemosensor involves the integration of a receptor unit, which selectively binds to a target analyte, with a signaling unit that produces a detectable response. The this compound structure offers several handles for such integration.

The thiazole nitrogen, with its basic character, can act as a binding site for Lewis acidic metal ions or as a hydrogen bond acceptor for protic analytes. The phenolic hydroxyl group is also a key player in molecular recognition, capable of donating a hydrogen bond or, upon deprotonation, acting as a coordination site for metal ions.

Ligand design strategies could involve modifying the thiazole or phenyl rings with additional donor or acceptor groups to create a specific binding pocket for a target analyte. For example, the synthesis of derivatives with chelating groups appended to the thiazole ring could lead to selective metal ion sensors. The bromo substituent can influence the acidity of the phenol and the basicity of the thiazole, thereby fine-tuning the binding affinity of the receptor.

Potential Receptor-Analyte Interactions

Receptor Site Potential Analyte Type of Interaction
Thiazole Nitrogen Metal Cations, Protic Species Coordination, Hydrogen Bonding
Phenolic Hydroxyl Anions, Lewis Bases Hydrogen Bonding
Phenolate (deprotonated) Metal Cations Coordination

Signaling Mechanism Design and Transduction Pathways

The this compound framework is an exemplary platform for the rational design of chemosensors. The inherent electronic and structural features of the molecule, including the acidic phenolic proton, the Lewis basic nitrogen and sulfur atoms of the thiazole ring, and the conjugated π-system, can be harnessed to create signaling systems that respond to specific analytes through various transduction pathways.

The design of sensors based on this scaffold often involves coupling the analyte recognition event to a measurable change in an optical or electrochemical property. nih.gov The primary transduction mechanisms explored include chromogenic, fluorogenic, and electrochemical responses.

Chromogenic and Fluorogenic Signaling: The conjugated system of the thiazolylphenol scaffold can be readily modified to function as a fluorophore or chromophore. rsc.org Analyte binding can perturb the electronic structure of this system, leading to observable changes in absorption (color) or emission (fluorescence) spectra. Common strategies include:

Photoinduced Electron Transfer (PET): A receptor unit can be appended to the scaffold, which in the "off" state, quenches fluorescence through PET. Upon binding an analyte, the electron-donating/accepting ability of the receptor is altered, inhibiting the PET process and "turning on" fluorescence.

Intramolecular Charge Transfer (ICT): The phenol group acts as an electron donor and the thiazole ring as an acceptor. Interaction with an analyte at either end can modulate the efficiency of this charge transfer, causing a shift in the emission wavelength. For instance, deprotonation of the phenol would enhance its donor capacity, leading to a red-shift (bathochromic shift) in the emission spectrum. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT): The proximity of the phenolic proton to the thiazole nitrogen allows for the possibility of ESIPT. In the excited state, the proton can transfer from the oxygen to the nitrogen, leading to a large Stokes shift. The presence of an analyte that interferes with this process (e.g., by binding to the phenol) would alter the emission profile, providing a ratiometric sensing signal. nih.gov

Analyte-Induced Chemical Reaction: The sensor can be designed to undergo a specific chemical reaction with the analyte, leading to a profound change in its electronic structure. For example, derivatives where the phenolic oxygen is protected by a silyl (B83357) group could be used for fluoride (B91410) detection. The fluoride-induced cleavage of the Si-O bond would release the parent this compound, triggering a distinct chromogenic or fluorogenic response. researchgate.netresearchgate.net

Table 1: Hypothetical Sensor Designs Based on the this compound Scaffold
Derivative/ModificationTarget AnalyteTransduction MechanismExpected Response
Attachment of a crown ether to the phenol ringMetal Cations (e.g., K⁺)ICT/PET ModulationChange in fluorescence intensity or wavelength shift
Silyl ether derivative at the phenolic -OHFluoride Anions (F⁻)Fluoride-induced Si-O bond cleavageTurn-on fluorescence or color change
Incorporation of a boronic acid at the bromine position (via cross-coupling)Sugars, PeroxidesModulation of Lewis acidity and PETFluorescence quenching or enhancement
Unmodified ScaffoldpH, Strong BasesDeprotonation / ESIPT modulationRatiometric change in fluorescence emission

Electrochemical Signaling: The redox properties of the phenol moiety can be exploited for electrochemical sensing. The oxidation potential of the phenol is sensitive to its electronic environment. Binding of an analyte to a receptor unit integrated into the scaffold can induce a conformational or electronic change that is transmitted to the phenol, altering its oxidation potential and providing a detectable electrochemical signal.

Applications of this compound in Homogeneous and Heterogeneous Catalysis

The structural attributes of this compound make it a promising candidate for applications in catalysis, both as a ligand for homogeneous systems and as a building block for immobilized, heterogeneous catalysts.

The molecule possesses multiple potential coordination sites: the phenolic oxygen, the thiazole nitrogen, and the thiazole sulfur. This allows it to act as a versatile ligand that can form stable complexes with a variety of metal centers.

Transition Metal Catalysis: As an N,O-bidentate ligand, this compound can chelate to transition metals like palladium, copper, nickel, and rhodium. beilstein-journals.org Such complexes are of interest in a range of catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydroxylations, and C-H activation. mdpi.commdpi.com The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl ring, thereby influencing the activity and selectivity of the metal catalyst. Furthermore, the bromine atom serves as a valuable synthetic handle. It can be replaced via cross-coupling reactions to introduce other coordinating groups (e.g., phosphines, other heterocycles), transforming the initial bidentate ligand into a more complex tridentate or pincer-type ligand, which can confer enhanced stability and unique reactivity to the metal center.

Main Group Element Catalysis: There is growing interest in using main group elements for catalysis. researchgate.netthieme-connect.de The defined geometry and donor atoms of the this compound scaffold can stabilize reactive main group element centers. nih.govnih.govrsc.org For example, coordination to a Lewis acidic boron or aluminum center could create a frustrated Lewis pair (FLP) system when combined with a sterically hindered Lewis base, potentially enabling the activation of small molecules like H₂ or CO₂. The phenol group could also act as a proton shuttle in catalytic cycles.

Table 2: Potential Catalytic Applications Using this compound as a Ligand
Metal/Element CenterLigand TypePotential Catalytic ReactionRole of the Ligand
Palladium (Pd), Nickel (Ni)N,O-bidentateSuzuki, Heck, Buchwald-Hartwig cross-couplingStabilizes the metal center, modulates electronic properties
Copper (Cu)N,O-bidentateUllmann coupling, Click chemistryEnhances catalytic activity and selectivity
Rhodium (Rh), Iridium (Ir)Modified P,N,O-pincerC-H activation, HydrogenationProvides high stability and geometric constraint
Boron (B), Aluminum (Al)N,O-bidentateFrustrated Lewis Pair (FLP) chemistryStabilizes the Lewis acidic center, participates in bond activation

Converting homogeneous catalysts into heterogeneous systems is crucial for improving catalyst recyclability and simplifying product purification. The this compound structure offers straightforward pathways for immobilization onto solid supports. rsc.org

Covalent Attachment: The phenolic hydroxyl group is the most convenient site for covalent grafting. It can be reacted with surface silanols on silica (B1680970) or alumina, or with functional groups on polymer resins (e.g., chloromethylated polystyrene) to form a stable ether or ester linkage. The catalyst, pre-complexed with a metal or formed in situ, becomes permanently attached to the support.

Adsorption/Encapsulation: The molecule can be physically adsorbed onto porous materials like mesoporous silica (e.g., MCM-41, SBA-15) or metal-organic frameworks (MOFs). mdpi.com While less robust than covalent attachment, this method is simpler to implement. Encapsulation involves trapping the metal complex within the pores of a support material, which can prevent leaching and deactivation.

Atomic Layer Deposition (ALD) Overcoating: A molecular catalyst derived from the ligand can first be anchored to a solid support. Subsequently, a thin, porous oxide layer (e.g., TiO₂, Al₂O₃) can be deposited via ALD. This overcoating physically entraps the catalyst, preventing it from leaching into the solution while allowing reactants and products to diffuse through the porous layer. rsc.org

Table 3: Comparison of Immobilization Strategies
StrategySupport MaterialAttachment ChemistryAdvantagesDisadvantages
Covalent GraftingSilica, Alumina, PolymersEther/ester linkage via phenolic -OHHigh stability, low leachingCan be synthetically demanding, potential for reduced activity
AdsorptionMesoporous Silica, Activated CarbonPhysisorption (van der Waals, H-bonding)Simple procedure, preserves catalyst structureProne to leaching
ALD OvercoatingOxide-supported catalystPhysical entrapmentStrongly prevents leaching, can enhance stabilityMay introduce mass transport limitations

Insights into Photophysical Material Design Derived from this compound Derivatives

The thiazolylphenol scaffold serves as a valuable core for designing new photophysical materials. Its inherent electronic properties can be systematically tuned through chemical modification to control its absorption and emission characteristics for applications in fields like organic light-emitting diodes (OLEDs) or photochemical systems.

The absorption and emission properties of this compound are governed by π-π* transitions within its conjugated system. The energy of these transitions, and thus the color of absorption and emission, can be precisely engineered using well-established chemical principles. rsc.org

Substitution on the Phenolic Ring: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) at the para-position relative to the hydroxyl group will raise the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission. Conversely, adding electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) will lower the LUMO energy, also causing a red-shift.

Modification of the Thiazole Ring: The electronic nature of the thiazole ring can be altered. Synthesizing analogues with different substituents on the thiazole can fine-tune the photophysical properties.

Extension of π-Conjugation: Replacing the bromine atom with aryl or vinyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) extends the π-conjugated system. researchgate.netfigshare.com This increased conjugation significantly lowers the π-π* transition energy, leading to substantial red-shifts in absorption and emission, potentially moving the fluorescence into the yellow-red or even near-infrared region of the spectrum.

Planarity Control: The dihedral angle between the phenol and thiazole rings affects the degree of electronic communication. Introducing bulky groups near the linkage can increase this angle, disrupting conjugation and causing a hypsochromic (blue) shift. Enforcing planarity, for example by bridging the two rings, would have the opposite effect. nih.gov

Table 4: Design Principles for Tuning Photophysical Properties
Structural ModificationEffect on Electronic StructurePredicted Spectral ShiftExample
Add EDG (e.g., -OCH₃) to phenol ringRaises HOMO energyBathochromic (Red) Shift4-Bromo-5-methoxy-2-(thiazol-4-yl)phenol
Add EWG (e.g., -NO₂) to phenol ringLowers LUMO energyBathochromic (Red) Shift4-Bromo-5-nitro-2-(thiazol-4-yl)phenol
Extend conjugation via Suzuki couplingDecreases HOMO-LUMO gapLarge Bathochromic (Red) Shift4-Phenyl-2-(thiazol-4-yl)phenol
Introduce bulky ortho-substituentIncreases dihedral angle, reduces conjugationHypsochromic (Blue) Shift4-Bromo-3-methyl-2-(thiazol-4-yl)phenol

Understanding and controlling the fate of a molecule after it absorbs light is fundamental to designing efficient photofunctional materials. The excited state dynamics of this compound derivatives are influenced by several competing deactivation pathways. chemrxiv.orgresearchgate.netresearchgate.net

Internal Conversion and Vibrational Relaxation: After photoexcitation to a higher singlet state (Sₙ), the molecule typically undergoes rapid, non-radiative internal conversion and vibrational relaxation to the lowest excited singlet state (S₁). The efficiency of fluorescence is determined by the competition between radiative decay (fluorescence) from S₁ and non-radiative decay pathways.

Intersystem Crossing (ISC): The presence of the heavy bromine atom is significant. Through spin-orbit coupling, it can enhance the rate of intersystem crossing, a process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). This process quenches fluorescence and populates the triplet state, which can be desirable for applications in photodynamic therapy or triplet-triplet annihilation upconversion. The efficiency of ISC can be further tuned by introducing other heavy atoms or specific functional groups.

Excited-State Intramolecular Proton Transfer (ESIPT): As mentioned in the context of sensing, the ESIPT process represents a very fast excited-state deactivation channel. The proton transfer creates a new species (the keto-tautomer) with a distinct electronic structure and emission profile. This can lead to dual or anomalously large Stokes-shifted fluorescence. Controlling the efficiency of ESIPT through structural modification (e.g., by altering the acidity of the phenol or the basicity of the thiazole) is a key strategy in designing novel fluorophores.

Computational Modeling: Theoretical simulations, such as time-dependent density functional theory (TD-DFT) and trajectory surface hopping (TSH) dynamics, are invaluable tools for predicting and interpreting the excited-state behavior of these molecules. chemrxiv.orgresearchgate.net These methods can model the potential energy surfaces of the excited states, identify transition states and conical intersections that govern non-radiative decay, and simulate the timescale of processes like ISC and ESIPT, guiding the rational design of molecules with desired photophysical outcomes.

Analytical Methodologies for Research Scale Investigation of 4 Bromo 2 Thiazol 4 Yl Phenol and Its Chemical Transformations

Chromatographic Techniques for Separation, Purification, and Reaction Monitoring in Synthetic Studies

The synthesis of 4-Bromo-2-(thiazol-4-yl)phenol and its subsequent chemical transformations necessitate robust analytical methodologies for monitoring reaction progress, isolating products, and assessing purity. Chromatographic techniques are indispensable tools in this regard, offering powerful means to separate complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used to determine the purity of the final product and to monitor the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of products over time.

For the analysis of phenolic compounds, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.comnkust.edu.tw In this setup, a nonpolar stationary phase, typically octadecylsilane (C18) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase for analyzing this compound would consist of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic or phosphoric acid) to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks. sielc.com

Reaction monitoring is achieved by taking small aliquots from the reaction mixture at different time intervals, quenching the reaction, and injecting the sample into the HPLC system. The resulting chromatograms provide a quantitative snapshot of the mixture's composition, allowing for precise determination of reaction completion. Purity assessment of the final, isolated product is performed by developing a method that can separate the target compound from any potential starting materials, intermediates, or byproducts. The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of its purity.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution: Acetonitrile and Water (with 0.1% Formic Acid)
0-2 min: 30% Acetonitrile
2-15 min: 30% to 90% Acetonitrile
15-18 min: 90% Acetonitrile
18-20 min: 30% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 270 nm and 292 nm nkust.edu.tw
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Analysis of Volatile Reagents and Byproducts

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While this compound itself has a relatively high boiling point and contains a polar hydroxyl group, making it non-ideal for direct GC analysis, the technique is highly valuable for monitoring volatile starting materials or low-boiling point byproducts that may be present in the reaction mixture.

For the analysis of phenols by GC, a derivatization step is often employed to increase volatility and thermal stability while reducing polarity. epa.gov This involves converting the polar hydroxyl group into a less polar ether or ester. For instance, phenols can be derivatized with reagents like diazomethane to form methyl ethers or with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers, which are more amenable to GC analysis and can be detected with high sensitivity using an electron capture detector (ECD). epa.gov A flame ionization detector (FID) is also commonly used for the analysis of underivatized, more volatile phenols. epa.gov

In the context of synthesizing this compound, GC could be used to check for the presence of unreacted, volatile precursors or to identify and quantify volatile byproducts, providing a more complete picture of the reaction's efficiency and side reactions.

Column Chromatography and Preparative-Scale Separation Methods

Following a synthesis, the crude product is often a mixture containing the desired compound along with unreacted starting materials, reagents, and byproducts. Column chromatography is the most widely used method for the purification of organic compounds on a laboratory scale. scripps.eduorgsyn.org This technique relies on the same principles as other forms of chromatography but is used for isolation rather than just analysis.

For the purification of this compound, flash column chromatography using silica gel as the stationary phase is a common and effective method. scripps.edu The crude mixture is first dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. A solvent system, referred to as the eluent, is then passed through the column. The polarity of the eluent is carefully chosen to allow for the differential migration of the components down the column.

Typically, a gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate, is used. scripps.edu Less polar compounds will travel down the column more quickly with the less polar eluent, while more polar compounds, like the target phenolic compound, will have stronger interactions with the polar silica gel and elute later, often requiring a higher proportion of the more polar solvent (ethyl acetate). Fractions are collected as the eluent exits the column and are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. These fractions are then combined and the solvent is removed to yield the purified this compound. orgsyn.org

Spectroscopic Methods for Structural Elucidation of Reaction Intermediates and Products Derived from this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are routinely used to characterize products and intermediates in synthetic chemistry. beilstein-journals.orgresearchgate.net

For this compound, the ¹H NMR spectrum would provide a wealth of information. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons on the phenol (B47542) ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns (multiplicity), governed by spin-spin coupling with neighboring protons, would confirm their relative positions. For example, the proton between the hydroxyl and thiazole (B1198619) groups would likely be a doublet, coupled to the proton next to the bromine atom. The protons on the thiazole ring would also have characteristic chemical shifts and coupling constants, confirming the presence and substitution pattern of this heterocyclic ring.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., aromatic, attached to an electronegative atom). For this compound, one would expect to see ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the bromine atom would be shifted to a lower field (higher ppm value) compared to an unsubstituted aromatic carbon, while the carbon attached to the hydroxyl group would be shifted significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Phenolic -OH 9.0 - 10.5 (broad s) -
Aromatic C-H (Phenol Ring) 6.8 - 7.8 (m) 115 - 135
Thiazole C-H 7.5 - 8.5 (m) 120 - 155
Phenolic C-OH - 150 - 158
Phenolic C-Br - 110 - 120
Other Aromatic/Thiazole Carbons - 115 - 150

(Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions. s = singlet, m = multiplet)

Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info The broadness of this peak is due to hydrogen bonding. The presence of the aromatic rings (both phenol and thiazole) would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. docbrown.info The C-O stretching of the phenol would be observed in the 1200-1300 cm⁻¹ range. The C-Br stretching vibration would give rise to a signal in the fingerprint region, typically between 500 and 600 cm⁻¹. Vibrations associated with the thiazole ring (C=N and C-S stretching) would also appear in the fingerprint region (below 1500 cm⁻¹), contributing to a unique spectral pattern for the compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenol O-H Stretch, H-bonded 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100 (medium)
Aromatic/Thiazole C=C, C=N Stretch 1450 - 1600 (multiple bands)
Phenol C-O Stretch 1200 - 1300 (strong)

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information about its molecular mass and structural features through fragmentation analysis. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be readily identifiable. A key characteristic would be the presence of an isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2). This pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two stable isotopes, 79Br and 81Br, in approximately a 1:1 natural abundance.

The fragmentation of this compound under EI conditions can be predicted to follow several key pathways based on the stability of the resulting fragments. The principal fragmentation is often the loss of the halogen atom. Cleavage of the carbon-bromine bond would result in a significant fragment corresponding to the loss of a bromine radical. Another common fragmentation pathway for phenolic compounds involves the loss of a carbon monoxide (CO) molecule from the phenol ring. Additionally, cleavage of the bond between the phenol and thiazole rings can occur, leading to fragments corresponding to each of the heterocyclic systems. The thiazole ring itself may undergo further fragmentation.

A hypothetical fragmentation pattern for this compound is presented in the table below. The m/z (mass-to-charge ratio) values are calculated based on the most abundant isotopes.

Fragment IonProposed Structurem/z (approximate)Significance
[M]+•C9H6BrNOS+•255/257Molecular ion, shows characteristic 1:1 isotopic pattern for bromine.
[M-Br]+C9H6NOS+176Loss of a bromine radical.
[M-CO]+•C8H6BrNOS+•227/229Loss of neutral carbon monoxide from the phenol ring.
[Thiazolylphenol]+•C9H7NOS+•177Result of benzylic cleavage.
[Bromophenol]+•C6H4BrO+•171/173Cleavage of the C-C bond between the rings.
[Thiazole]+•C3H3NS+•85Fragment corresponding to the thiazole ring.

UV-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Progress and Chromophore Evolution

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving this compound, particularly those that involve changes in the electronic structure and conjugation of the molecule. The compound is expected to exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to π → π* electronic transitions within the aromatic phenol and thiazole rings.

The evolution of chromophores during a chemical transformation can be effectively tracked using UV-Vis spectroscopy. For instance, in a reaction where the phenolic hydroxyl group is alkylated or esterified, a slight hypsochromic shift (shift to shorter wavelength) or a change in the absorption intensity might be observed due to the modification of the auxochromic -OH group.

A practical application of UV-Vis spectroscopy is in monitoring a cross-coupling reaction, such as a Suzuki or Heck coupling, where the bromine atom on the phenol ring is replaced. In a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid to yield 4-phenyl-2-(thiazol-4-yl)phenol, the extension of the conjugated π-system would lead to a bathochromic shift (shift to longer wavelength) in the UV-Vis spectrum. By monitoring the appearance of the new absorption band at a longer wavelength, the progress of the reaction can be followed in real-time.

The following table illustrates the expected changes in UV-Vis absorption during this hypothetical Suzuki coupling reaction.

CompoundKey ChromophoreExpected λmax (nm)Rationale for Spectral Shift
This compoundBromophenol-thiazole system~280-300Baseline absorption of the starting material.
4-Phenyl-2-(thiazol-4-yl)phenolBiphenyl-thiazole system>300Bathochromic shift due to extended conjugation of the biphenyl system.

Electrochemical Characterization Methods for Redox Behavior of this compound and its Derivatives

Cyclic Voltammetry for Investigation of Oxidation and Reduction Mechanisms

Cyclic voltammetry (CV) is a powerful electrochemical technique to investigate the redox behavior of this compound. The voltammogram of this compound would likely exhibit both oxidation and reduction peaks, corresponding to the electrochemical processes of the phenolic hydroxyl group and the bromo-substituted aromatic ring.

The oxidation of the phenolic hydroxyl group is typically an irreversible process that occurs at a positive potential. The exact potential would be influenced by the electron-withdrawing nature of the thiazole and bromo substituents. The electrochemical oxidation of phenols often proceeds via the formation of a phenoxyl radical. scispace.com

The reduction of the carbon-bromine bond is also an important electrochemical process. Aryl halides can be electrochemically reduced, leading to the cleavage of the carbon-halogen bond. This process is generally irreversible and occurs at a negative potential. The presence of the thiazole and hydroxyl groups will influence the reduction potential.

A hypothetical cyclic voltammogram of this compound would be expected to show an anodic peak corresponding to the oxidation of the phenol group and a cathodic peak corresponding to the reduction of the C-Br bond. The following table summarizes the expected electrochemical events.

Electrochemical ProcessExpected Potential Range (vs. Ag/AgCl)MechanismReversibility
Oxidation of phenolic -OH+0.5 to +1.0 VFormation of a phenoxyl radical.Irreversible
Reduction of C-Br bond-1.5 to -2.5 VCleavage of the carbon-bromine bond.Irreversible

Controlled-Potential Electrolysis for Directed Synthetic Transformations

Controlled-potential electrolysis, also known as bulk electrolysis, is a technique that can be employed for the directed synthesis of derivatives of this compound. wikipedia.org By applying a constant potential at the working electrode, a specific electrochemical reaction can be carried out on a preparative scale. pineresearch.com

For instance, by setting the potential at a value corresponding to the reduction of the carbon-bromine bond, as determined by cyclic voltammetry, it is possible to selectively dehalogenate this compound to yield 2-(thiazol-4-yl)phenol (B8737430). This method offers a clean and efficient alternative to traditional chemical reducing agents.

Conversely, controlled-potential oxidation at the potential of the phenolic hydroxyl group's oxidation could lead to the formation of dimers or polymers through the coupling of phenoxyl radicals. The specific products would depend on the reaction conditions, such as the solvent and electrolyte used. This technique allows for precise control over the redox state of the molecule, enabling selective transformations that might be difficult to achieve with conventional chemical reagents. nih.gov

Crystallographic Approaches for Solid-State Structural Confirmation of Derivatives and Complexes of this compound

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Intermolecular Interactions

In a single crystal X-ray diffraction experiment, a well-ordered crystal is irradiated with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density can be constructed, from which the positions of the individual atoms can be determined with high precision.

This technique provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. For a derivative of this compound, this would allow for the detailed characterization of the geometry of the phenol and thiazole rings, as well as the conformation of any substituents. Furthermore, single crystal X-ray diffraction reveals the packing of molecules in the crystal lattice and provides detailed information about intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

The following table summarizes the type of structural information that can be obtained from a single crystal X-ray diffraction study of a derivative of this compound, based on the published data for a related compound. nih.gov

Structural ParameterType of Information ObtainedExample from a Related Derivative
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-N, C-Br, C-O).Provides insight into bond order and electronic effects.
Bond AnglesAngles between three connected atoms (e.g., C-C-C, C-N-C).Defines the geometry of the molecule.
Torsion AnglesDihedral angles describing the conformation around a bond.Reveals the planarity or non-planarity of the molecular framework. Dihedral angle of 23.46(10)° between benzene and thiazole rings. nih.gov
Intramolecular InteractionsNon-covalent interactions within the same molecule.Presence of a strong intramolecular O-H···N hydrogen bond. nih.gov
Intermolecular InteractionsNon-covalent interactions between adjacent molecules in the crystal lattice.Weak C-H···O hydrogen bonds and short Br···O interactions [3.1338 (19) Å]. nih.gov
Crystal System and Space GroupDescribes the symmetry of the crystal lattice.Monoclinic, P21/c for the example derivative.
Unit Cell DimensionsThe dimensions of the repeating unit of the crystal lattice (a, b, c, α, β, γ).a = 12.026(2) Å, b = 8.3448(17) Å, c = 14.279(3) Å, β = 91.98(3)° for the example derivative. nih.gov

Advanced Hyphenated Techniques for Complex Mixture Analysis in Research Settings

In the research-scale investigation of "this compound" and its chemical transformations, the complexity of the resulting mixtures necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the detailed analysis of reaction products, intermediates, and impurities. researchgate.net These techniques provide both qualitative and quantitative information, which is crucial for reaction monitoring, yield optimization, and the comprehensive characterization of novel compounds. The online coupling of chromatographic separation with mass spectrometric detection, in particular, offers the high sensitivity and selectivity required to analyze intricate sample matrices encountered in synthetic chemistry.

GC-MS and LC-MS for Component Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of complex organic mixtures. The choice between these two methods is primarily dictated by the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For a compound like "this compound," which possesses a phenolic hydroxyl group, derivatization is often a necessary step to increase its volatility and thermal stability, as well as to improve chromatographic peak shape. acs.orgnih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for phenolic compounds, replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. nih.gov

In a research setting, GC-MS can be employed to monitor the progress of a reaction synthesizing "this compound." For instance, in a cross-coupling reaction to form the C-C bond between the phenol and thiazole rings, GC-MS analysis of aliquots taken from the reaction mixture can identify the starting materials, the desired product, and any volatile byproducts. The mass spectrometer provides mass-to-charge ratios (m/z) and fragmentation patterns of the eluted compounds, which act as a molecular fingerprint, allowing for their structural elucidation. matec-conferences.org

Table 1: Hypothetical GC-MS Data for the Analysis of a Derivatized Reaction Mixture for the Synthesis of this compound

CompoundRetention Time (min)Key Mass Fragments (m/z) of TMS DerivativeIdentification
4-Bromophenol (B116583)8.5244 (M+), 229, 149Starting Material
4-Iodothiazole7.2211 (M+), 127, 84Starting Material
This compound15.8342 (M+), 327, 247, 170Product
Unidentified Impurity A12.3258, 183, 115Potential Byproduct

This table is interactive. Users can sort the data by clicking on the column headers.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are non-volatile, thermally labile, or of high molecular weight, LC-MS is the analytical technique of choice. amazonaws.com Given the polar nature of the phenolic group and the thiazole ring, "this compound" and its potential transformation products are well-suited for LC-MS analysis. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol), is commonly used for the separation of such compounds.

LC-MS is particularly valuable for analyzing complex reaction mixtures without the need for derivatization. It can be used to identify and quantify the main product, as well as polar impurities and non-volatile byproducts that would be missed by GC-MS. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules, providing the molecular weight of the compounds in the mixture. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for the Quantification of this compound

ParameterValue
LC ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 10 min
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)270.9 [M+H]+
Product Ions (m/z)190.0, 109.1
Collision Energy25 eV

This table is interactive. Users can filter the data based on the parameter.

ICP-MS for Trace Metal Analysis in Catalysis and Contamination Studies

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for the determination of elemental composition at trace and ultra-trace levels. libretexts.org In the context of the synthesis and chemical transformations of "this compound," ICP-MS plays a crucial role in two main areas: the analysis of residual catalyst metals and the detection of trace metal contamination.

Many synthetic routes to bi-aryl compounds, which the structure of "this compound" resembles, utilize transition metal catalysts such as palladium, copper, or nickel in cross-coupling reactions. rsc.org It is imperative to quantify the residual levels of these metals in the final product, especially if the compound is intended for biological or materials science applications where metal impurities can significantly alter its properties or activity. ICP-MS offers exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for this purpose. libretexts.org

The sample preparation for ICP-MS analysis of an organic compound like "this compound" typically involves microwave-assisted acid digestion to decompose the organic matrix and bring the trace metals into a solution that can be introduced into the plasma.

Table 3: Representative ICP-MS Data for Trace Metal Analysis in a Purified Sample of this compound

ElementMeasured Concentration (µg/kg)Method Detection Limit (µg/kg)
Palladium (Pd)550.5
Copper (Cu)1201.0
Nickel (Ni)<55.0
Iron (Fe)35010.0
Lead (Pb)<11.0

This table is interactive. Users can compare the measured concentration with the detection limit for each element.

Furthermore, ICP-MS can be used to investigate potential metal contamination from reactors, reagents, or solvents used during the synthesis. This information is vital for troubleshooting unexpected reaction outcomes and ensuring the reproducibility of synthetic procedures. The multi-elemental capability of ICP-MS allows for the simultaneous screening of a wide range of elements, providing a comprehensive profile of any inorganic impurities.

Future Directions and Emerging Research Perspectives for 4 Bromo 2 Thiazol 4 Yl Phenol

Development of More Sustainable and Efficient Synthetic Routes for 4-Bromo-2-(thiazol-4-yl)phenol

The future synthesis of this compound is poised to be guided by the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. nih.govresearchgate.net This paradigm shift is driving research towards the discovery of novel catalysts and the intensification of reaction processes.

Catalyst Discovery and Process Intensification Strategies

The classical Hantzsch thiazole (B1198619) synthesis, a common method for creating the thiazole ring, often involves harsh conditions and produces significant waste. Future research will likely focus on developing more environmentally benign catalytic systems. This includes the exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, and biocatalysts that operate under mild conditions. nih.gov The use of recyclable green catalysts and green solvents are key aspects of this evolution in synthetic chemistry. bepls.com

Process intensification, a strategy to make chemical processes smaller, safer, and more energy-efficient, will also play a crucial role. openaccessgovernment.orgpharmaceutical-technology.com This can be achieved through various means, including the use of microwave irradiation and ultrasound synthesis, which can significantly reduce reaction times and improve yields. nih.govresearchgate.net The integration of reaction and separation steps within a single unit operation is a central tenet of process intensification, leading to both thermodynamic and kinetic advantages. mdpi.com

StrategyDescriptionPotential Benefits for Synthesis
Heterogeneous Catalysis Catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction).Easy separation and recycling, reducing waste and cost.
Biocatalysis Use of enzymes or whole organisms to catalyze reactions.High selectivity, mild reaction conditions, and reduced environmental impact.
Microwave-Assisted Synthesis Use of microwave radiation to heat reactions.Rapid heating, shorter reaction times, and often higher yields.
Sonochemistry Use of ultrasound to promote chemical reactions.Enhanced reaction rates and yields through acoustic cavitation.

Exploration of Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of pharmaceutical intermediates like this compound. mtak.hunih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mdpi.com The small reaction volumes in flow reactors enhance heat and mass transfer, enabling reactions that may be too hazardous to perform on a large scale in batch. openaccessgovernment.org

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical industry. mdpi.comethernet.edu.et Continuous processes can lead to more consistent product quality, reduced manufacturing costs, and a smaller environmental footprint. openaccessgovernment.org For the synthesis of this compound, a multi-step continuous flow process could be envisioned, where the formation of the thiazole ring and subsequent bromination of the phenol (B47542) occur in a sequential and integrated manner. mtak.hu This approach would minimize manual handling and the isolation of intermediates, leading to a more streamlined and efficient synthesis. mdpi.com

Exploration of Novel Chemical Transformations and Reactivity Modes for this compound

Beyond improving its synthesis, future research will undoubtedly focus on exploring the reactivity of this compound to create a diverse range of derivatives. This involves leveraging modern synthetic techniques to selectively functionalize different parts of the molecule.

Photo-redox Catalysis and Electrosynthesis Applications

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. beilstein-journals.orgnih.gov For this compound, this technology could be employed for the functionalization of both the phenol and thiazole rings. For instance, photocatalytic methods could be developed for the C-H functionalization of the thiazole ring, allowing for the introduction of various substituents. nih.govliverpool.ac.uk Additionally, photoredox catalysis can be used for the in-situ generation of bromine for the bromination of phenols, offering a milder alternative to traditional brominating agents. beilstein-journals.orgnih.gov

TechniquePotential Application for this compoundAdvantages
Photo-redox Catalysis C-H functionalization of the thiazole ring; Bromination of the phenol ring.Mild reaction conditions, high selectivity, use of visible light as a renewable energy source.
Electrosynthesis Oxidative C-H functionalization of the thiazole ring; Thiazole ring synthesis.Avoids chemical oxidants, high efficiency, and precise control over reaction conditions.

Directed C-H Activation Strategies for Direct Functionalization

Direct C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org For this compound, palladium-catalyzed C-H activation strategies could be employed to selectively functionalize the thiazole ring at various positions. acs.orgrsc.orgorganic-chemistry.orgnih.gov Research has demonstrated the ability to control the regioselectivity of arylation at the C2, C4, and C5 positions of the thiazole ring by carefully selecting the catalyst, ligands, and reaction conditions. nih.gov This would enable the synthesis of a wide array of derivatives with tailored electronic and steric properties.

The phenolic hydroxyl group could also be used as a directing group to guide the C-H activation of the phenol ring, allowing for the introduction of substituents at specific positions. This would provide a powerful tool for the late-stage functionalization of the molecule, enabling the rapid generation of a library of analogs for biological screening.

Advancements in Computational Prediction and Machine Learning for Derivatization of this compound

The integration of computational tools, including machine learning and artificial intelligence, is revolutionizing the field of drug discovery and chemical synthesis. acs.orgbath.ac.uk For this compound, these technologies can be instrumental in predicting the properties of its derivatives and guiding the design of new synthetic targets.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thiazole derivatives with their biological activity. researchgate.netijpsdronline.comimist.ma These models can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize synthetic efforts towards the most promising compounds. laccei.orgimist.ma

Machine learning algorithms can also be trained to predict the regioselectivity of chemical reactions, such as the C-H functionalization of heterocycles. nih.govresearchgate.net This would be particularly valuable for planning the synthesis of complex derivatives of this compound, as it would allow for the in-silico prediction of the most likely outcome of a given reaction. cmu.edu Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic properties and reactivity of the molecule, further aiding in the design of new derivatives and the prediction of their behavior in chemical reactions. researchgate.netmdpi.comnih.gov The synergistic use of computational modeling and experimental work will undoubtedly accelerate the exploration of the chemical space around this compound. rsc.org

AI-Driven Retrosynthesis for Complex Analogs and Target Molecules

The synthesis of complex analogs of this compound presents a considerable challenge due to the multi-substituted nature of the aromatic ring. libretexts.orgpressbooks.pub Traditional retrosynthetic analysis can be a laborious process, often relying on established chemical intuition which may overlook novel and more efficient synthetic pathways. libretexts.org Artificial intelligence (AI) and machine learning are emerging as powerful tools to revolutionize this process. nih.govarxiv.orgmit.edu

Application AreaDescription
Novel Analog Synthesis Generation of diverse libraries of analogs with varied substitution patterns for structure-activity relationship (SAR) studies.
Optimization of Existing Routes Identification of more efficient and cost-effective synthetic pathways to the core structure and its derivatives.
Scalable Synthesis Design Development of synthetic routes amenable to large-scale production for potential industrial applications.

Predictive Modeling for Reaction Outcomes and Synthetic Optimization

In addition to retrosynthesis, predictive modeling offers a powerful approach to optimize the synthesis of this compound and its derivatives. By employing computational models, it is possible to predict the outcomes of chemical reactions with a certain degree of accuracy, thereby reducing the need for extensive empirical experimentation. pnas.org

For instance, quantitative structure-property relationship (QSPR) models can be developed to predict the pKa values of substituted phenols, which is a critical parameter influencing their reactivity. semanticscholar.org Furthermore, computational models can be used to predict the toxicity and other biological activities of substituted phenols based on their molecular structure. nih.gov This predictive capability can guide the design of new analogs of this compound with desired properties while minimizing undesirable side effects.

Predictive models can also be employed to optimize reaction conditions, such as solvent, temperature, and catalyst selection, to maximize the yield and purity of the desired product. This approach not only accelerates the pace of research but also contributes to the development of more sustainable and environmentally friendly chemical processes.

Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry for this compound

The unique structural features of this compound, combining a substituted phenol with a thiazole heterocycle, open up a wide range of interdisciplinary research opportunities beyond the confines of traditional organic chemistry.

Integration into Advanced Functional Materials Architectures

The thiazole ring is a key component in many biologically active molecules and functional materials. researchgate.netjetir.orgacs.orgglobalresearchonline.net The presence of both a phenol and a thiazole moiety in this compound makes it an attractive building block for the development of advanced functional materials.

For example, the phenolic hydroxyl group can be readily functionalized to introduce polymerizable groups, allowing for the incorporation of the molecule into polymer backbones. nih.gov The resulting materials could exhibit interesting optical, electronic, or biological properties. The thiazole ring, with its electron-rich nature, can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to control the self-assembly of molecules into well-defined supramolecular architectures. nih.gov

Table 2: Potential Functional Materials Incorporating this compound

Material TypePotential Application
Conducting Polymers Organic electronics, sensors
Fluorescent Probes Bioimaging, chemical sensing
Metal-Organic Frameworks (MOFs) Gas storage, catalysis

Novel Applications in Analytical Chemistry Methodologies

Phenolic compounds are known to undergo a variety of chemical reactions that result in a color change, making them useful as indicators in analytical chemistry. infinitalab.comwikipedia.orgscribd.com The specific reactivity of the phenol group in this compound could be harnessed for the development of novel analytical methods.

For instance, the compound could serve as a chromogenic or fluorogenic reagent for the detection of specific metal ions or other analytes. The thiazole ring can also be functionalized to introduce specific recognition elements, leading to the development of highly selective sensors. Furthermore, the electrochemical properties of the molecule could be exploited for the development of electrochemical sensors.

Addressing Challenges and Unmet Needs in this compound Research and Application Development

A deeper understanding of the structure-property relationships of this class of compounds is also needed. This will require a combination of experimental and computational studies to elucidate how the substitution pattern on the aromatic ring and the thiazole moiety influences the chemical, physical, and biological properties of the molecule.

Furthermore, comprehensive studies are required to evaluate the potential toxicity and environmental impact of these compounds. As with any new chemical entity, a thorough assessment of its safety profile is essential before it can be considered for any practical applications. Addressing these challenges will require a collaborative effort from researchers across various disciplines, including organic chemistry, materials science, computational chemistry, and toxicology.

Q & A

Q. What are the recommended methods for synthesizing metal complexes of 4-Bromo-2-(thiazol-4-yl)phenol?

Answer: Metal complexes (e.g., Cu(II), Ni(II), Zn(II)) are synthesized by reacting the ligand with metal salts (e.g., Ni(OAc)₂) in methanol under mild heating (50–60°C) at a 1:2 molar ratio (metal:ligand). After 24 hours, microcrystals are filtered, washed with methanol, and air-dried. Characterization involves:

  • Elemental analysis (C, H, N) to verify stoichiometry.
  • Conductometric measurements (1×10⁻³ M in DMF) to assess electrolytic behavior .
  • Biological assays (e.g., fungicidal activity against Phomopsis viticola) to evaluate efficacy compared to commercial fungicides .

Q. How is the purity and structural integrity of this compound validated experimentally?

Answer:

  • HPLC analysis (e.g., C18 column, gradient elution) confirms purity (>95% by HPLC) .
  • Spectroscopic techniques :
    • ¹H NMR to verify proton environments and substituent positions.
    • IR spectroscopy to identify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹) .
  • Mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize experimental design for electronic property analysis?

Answer: DFT methods (e.g., B3LYP/6-311++G(d,p)) predict electronic properties such as:

  • HOMO-LUMO gaps to estimate reactivity.
  • Non-linear optical (NLO) properties via polarizability calculations.
  • UV-Vis spectra by simulating electronic transitions (e.g., π→π*, n→π*), which are validated against experimental data .
    Example workflow :

Optimize geometry using Gaussian02.

Calculate excitation energies with TD-DFT.

Compare simulated vs. experimental UV-Vis peaks (e.g., λmax at 300–400 nm) .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) with SHELX software:
    • SHELXD for phase problem resolution.
    • SHELXL for refinement (thermal parameters, occupancy).
  • ORTEP-3 visualizes thermal ellipsoids (50% probability level) to confirm bond angles/distances (e.g., C-Br bond length ~1.89 Å) .
    Key parameters :
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell (Å)a = 12.026, b = 8.345, c = 14.279
Z-value4

Q. How to address contradictions in biological activity data across studies?

Answer: Contradictions (e.g., varying IC50 values) are resolved through:

  • Dose-response standardization : Use fixed exposure times (e.g., 48 hours) and consistent cell lines.
  • Control normalization : Include positive controls (e.g., cisplatin for cytotoxicity assays).
  • Mechanistic validation :
    • Enzyme inhibition assays (e.g., kinase activity) to confirm target engagement.
    • Molecular docking (AutoDock Vina) to assess binding affinity to active sites .

Q. What are the best practices for analyzing thiazole ring interactions in hybrid derivatives?

Answer:

  • X-ray photoelectron spectroscopy (XPS) quantifies sulfur and nitrogen electronic states.
  • DFT-based NBO analysis evaluates charge transfer (e.g., thiazole→phenol ring).
  • Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., Br⋯H, O-H⋯N) .

Methodological Notes

  • Key citations : SHELX , DFT protocols , crystallography , and biological assays .
  • Contradictions managed : Cross-validate spectroscopic and computational data to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.